Pentafluoropyridine

描述

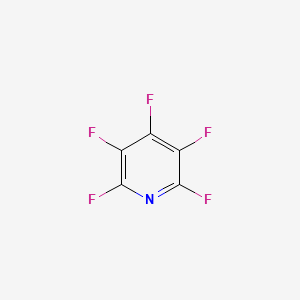

Pentafluoropyridine (C₅F₅N) is a perfluorinated heterocyclic compound where all hydrogen atoms in the pyridine ring are replaced by fluorine atoms. First synthesized in 1960 by Burdon et al. , it has become a cornerstone in organofluorine chemistry due to its high reactivity and versatility. The electron-withdrawing nature of fluorine atoms activates the ring toward nucleophilic aromatic substitution (SNAr), making it a valuable precursor for synthesizing complex fluorinated derivatives . Its commercial availability and stability under ambient conditions further enhance its utility in pharmaceuticals, materials science, and catalysis .

科学研究应用

Medicinal Chemistry

Peptide Modification

Pentafluoropyridine has been utilized in the modification of peptides to enhance their stability and functionality. Research indicates that it can react with nucleophilic amino acid residues such as serine, cysteine, and lysine, allowing for the introduction of reactive handles for further modifications or "tagging" of peptides. For instance, it was successfully arylated with orthogonally protected serine derivatives to produce novel amino acids that serve as building blocks in peptide synthesis .

Synthesis of Fluorinated Amino Acids

In another study, this compound was employed in the regioselective nucleophilic aromatic substitution reactions with primary and secondary amines. This reaction yielded 4-aminopyridine derivatives in excellent yields due to the high regioselectivity exhibited by this compound .

Catalysis

C–F Bond Activation

this compound is a key reagent in C–F bond activation processes. It has been shown to coordinate with metal centers (e.g., nickel and rhodium) to form stable complexes that facilitate various transformations. For example, photochemical reactions involving this compound led to the formation of metallacycles through C–F activation at low temperatures . Such reactions highlight its potential in catalytic applications where fluorinated compounds are involved.

Material Science

Fluorinated Polymers

The compound has been instrumental in the synthesis of fluorinated networks and polymers. Its reactive nature allows for the formation of complex structures through nucleophilic aromatic substitution. A notable application involved using this compound to create porous β-cyclodextrin polymers for environmental remediation purposes. These polymers demonstrated high efficiency in removing heavy metals and organic pollutants from water, achieving over 91% removal efficiency .

Organic Synthesis

Ester and Thioester Formation

this compound has been effectively utilized in one-pot reactions to couple carboxylic acids with nucleophiles, resulting in the formation of esters and thioesters. This method showcases its utility in organic synthesis, particularly for generating acyl fluorides rapidly under mild conditions .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Peptide modification and synthesis of fluorinated amino acids | Enhanced stability and functionality of peptides; high regioselectivity in nucleophilic substitutions |

| Catalysis | C–F bond activation using metal complexes | Formation of metallacycles; efficient transformations at low temperatures |

| Material Science | Synthesis of fluorinated polymers for environmental applications | High efficiency in removing contaminants from water; recyclable materials |

| Organic Synthesis | One-pot formation of esters and thioesters | Rapid generation of acyl fluorides under mild conditions |

Case Studies

- Peptide Modification : Hudson et al. (2017) demonstrated that this compound could be used to modify serine residues within peptides, enhancing their proteolytic stability while maintaining compatibility for peptide elongation into trimeric sequences .

- Environmental Remediation : A study by Yu et al. (2018) illustrated the use of this compound in creating porous β-cyclodextrin polymers that effectively adsorb heavy metals from water, showcasing its application in sustainable chemistry .

- Catalytic Reactions : Research on photochemical reactions involving this compound revealed its role as a ligand that stabilizes metal complexes during C–F activation processes, facilitating new pathways for organic transformations .

作用机制

Pentafluoropyridine acts as a highly reactive electrophilic reagent, enabling nucleophilic aromatic substitution reactions with peptide side chains under mild conditions. This reactivity is attributed to the electron-withdrawing nature of the fluorine atoms, which makes the compound highly susceptible to nucleophilic attack .

相似化合物的比较

Reactivity in Nucleophilic Substitution

Pentafluoropyridine exhibits distinct regioselectivity in SNAr reactions, with the para-fluorine (position 4) being the most reactive due to resonance stabilization of the transition state by the ring nitrogen. This is followed by ortho (positions 2 and 6) and meta (positions 3 and 5) fluorines . For example:

- Reaction with malononitrile yields 4-substituted 2,3,5,6-tetrafluoropyridine in 85% yield .

- Piperazine reacts at the para position to form 1,4-bis(perfluoropyridin-4-yl)piperazine .

In contrast, hexafluorobenzene (C₆F₆) lacks a directing heteroatom, leading to less predictable substitution patterns. Under identical conditions, hexafluorobenzene is unreactive toward lysine or tyrosine residues in peptides, whereas this compound selectively tags these residues .

Partially fluorinated pyridines (e.g., 2,6-difluoropyridine) show reduced reactivity due to fewer electron-withdrawing groups. For instance, 2,6-difluoropyridine requires harsher conditions for substitution compared to this compound .

Solvent Effects on Chemoselectivity

The use of 2,2,2-trifluoroethanol (TFE) as a solvent enhances the chemoselectivity of this compound by solvating O- and N-centered nucleophiles (e.g., lysine, serine) while allowing thiols (e.g., cysteine) to react preferentially. This enables functionalization of peptides with unprotected amine or phenol groups . Hexafluorobenzene, however, remains inert under these conditions .

Structural and Crystallographic Properties

This compound’s perfluorination significantly impacts its molecular packing. X-ray studies reveal an edge-to-face arrangement in crystals, contrasting with the herringbone packing of mono- or difluorinated pyridines (e.g., 3-fluoropyridine) and parallel stacking in trifluorinated derivatives (e.g., 2,3,5-trifluoropyridine) . This structural rigidity contributes to its high thermal stability and low solubility in polar solvents compared to partially fluorinated analogs.

Data Tables

Table 1: Reactivity Comparison of Fluorinated Pyridines

Table 2: Physical Properties

| Compound | Melting Point (°C) | Solubility in Water (g/L) | Crystal Packing |

|---|---|---|---|

| This compound | -15 | 0.2 | Edge-to-face |

| 2,6-Difluoropyridine | 12 | 1.5 | Herringbone |

| Hexafluorobenzene | 5 | 0.1 | Parallel layers |

生物活性

Pentafluoropyridine (PFP) is a fluorinated heterocyclic compound that has garnered attention in medicinal chemistry and organic synthesis due to its unique reactivity and potential biological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, synthetic utility in drug development, and case studies demonstrating its application in biological systems.

This compound is characterized by a highly electronegative fluorine atom substitution pattern, which significantly influences its chemical reactivity. The presence of five fluorine atoms enhances the compound's electron-withdrawing properties, making it an effective electrophile in nucleophilic substitution reactions. This reactivity is particularly pronounced at the 4-position of the pyridine ring, where nucleophiles can readily substitute the fluorine atoms.

| Property | Value |

|---|---|

| Molecular Formula | C5F5N |

| Molecular Weight | 155.06 g/mol |

| Boiling Point | 98 °C |

| Density | 1.54 g/cm³ |

| Solubility | Soluble in polar solvents |

Antimicrobial and Antiviral Properties

Recent studies have highlighted the antimicrobial and antiviral activities of pyridine derivatives, including this compound. The compound has shown potential as a building block for synthesizing various bioactive molecules with enhanced therapeutic properties. For instance, modifications to the pyridine nucleus can lead to compounds with significant antibacterial and antifungal activities .

In particular, this compound has been investigated for its ability to enhance the lipophilicity of drugs, which is crucial for improving bioavailability and efficacy. The substitution of hydrogen with fluorine atoms in drug molecules often increases their biological activity by facilitating better interaction with biological membranes .

Case Studies

- One-Pot Ester and Thioester Formation : A study demonstrated that this compound could generate acyl fluorides in situ from carboxylic acids under mild conditions. This method allows for the straightforward synthesis of esters and thioesters, which are valuable intermediates in drug synthesis. The approach was successfully applied to synthesize analogues of known drugs such as naproxen and ibuprofen .

- Reactivity with Hydroxylated Compounds : Research indicated that this compound reacts with hydroxylated naphthoquinones and anthraquinones under basic conditions, producing novel fluorinated derivatives that may exhibit enhanced biological activities. The high electron efficiency of PFP facilitates these reactions, leading to diverse functionalized products suitable for further biological evaluation .

Mechanistic Insights

The mechanisms underlying the biological activity of this compound involve nucleophilic substitution reactions where nucleophiles attack the electrophilic carbon atoms adjacent to the nitrogen in the pyridine ring. Computational studies have suggested that the electron-withdrawing nature of fluorine enhances the electrophilicity of these carbons, thereby increasing reaction rates and yields in synthetic applications .

常见问题

Q. Basic: How is the molecular structure of pentafluoropyridine determined, and how does it influence its reactivity?

Answer:

this compound’s structure has been elucidated using X-ray diffraction (solid state) and gas-phase electron diffraction , revealing a planar aromatic ring with fluorine substituents at all positions except nitrogen. The electron-withdrawing fluorine atoms and nitrogen heteroatom create a highly electron-deficient ring, activating it toward nucleophilic substitution. The para-fluorine (position 4) is most reactive due to resonance stabilization of the transition state by the nitrogen atom. This structural insight is critical for designing reactions targeting specific substitution patterns .

Q. Basic: What are the standard synthetic protocols for preparing tetrafluoropyridine derivatives from this compound?

Answer:

A common method involves nucleophilic substitution under basic conditions. For example, reacting this compound with malononitrile in DMF with K₂CO₃ at reflux selectively replaces the para-fluorine (position 4), yielding 4-substituted-2,3,5,6-tetrafluoropyridine. The reaction proceeds via a two-step addition-elimination mechanism, where the nucleophile attacks the para position, followed by fluoride elimination. Purification is typically achieved via recrystallization (ethanol/acetonitrile) .

Q. Advanced: What factors govern the regioselectivity of nucleophilic substitutions in this compound?

Answer:

Regioselectivity is dictated by the electronic activation of specific fluorine atoms. The para position (C4) is most reactive due to conjugation with the nitrogen lone pair, which stabilizes the transition state. Ortho positions (C2/C6) are less activated, while meta (C3/C5) are least reactive. Computational studies (e.g., DFT/B3LYP ) confirm this trend, showing lower activation energy for para substitution. Experimental ¹⁹F NMR data (e.g., δ ≈ -83 ppm for ortho-F vs. -135 ppm for meta-F) further validate this hierarchy .

Q. Advanced: How can computational methods predict spectroscopic properties of this compound derivatives?

Answer:

Density Functional Theory (DFT) with B3LYP/6-31+G(d,p) basis sets reliably predicts ¹⁹F NMR chemical shifts and geometric parameters. For example, calculated ¹⁹F NMR shifts for tetrafluoropyridine derivatives show <5% deviation from experimental values. These methods also model intermolecular interactions (e.g., Hirshfeld surface analysis) and optimize crystal packing, aiding in structural validation .

Q. Basic: What safety protocols are essential when handling this compound?

Answer:

this compound is flammable (flash point: 23°C) and requires storage in a flammables cabinet at ≤25°C. Use fume hoods to avoid inhalation, as safety data sheets (SDS) classify it as hazardous (Xi). Emergency protocols include consulting a physician and providing SDS details. Avoid skin contact using nitrile gloves and lab coats .

Q. Advanced: How does this compound act as a fluorinating agent in organometallic synthesis?

Answer:

this compound transfers fluorine via C–F bond activation . For example, β-diketiminato-lead(II) monofluoride (LPbF) is synthesized by reacting LPbNMe₂ with this compound. The reaction leverages the energy gain from forming a C–N bond to cleave the C–F bond. LPbF further activates ketones (e.g., PhCOCF₃), demonstrating utility in organofluorine chemistry .

Q. Advanced: What challenges arise in crystallographic characterization of perfluorinated heterocycles?

Answer:

Perfluorinated compounds often exhibit weak intermolecular interactions (e.g., C–F···π or F···F contacts), complicating crystal growth. For 1,4,5,8-tetrakis(perfluoropyridin-4-yloxy)naphthalene, Hirshfeld surface analysis revealed dominant H···F interactions (≈25% contribution). Symmetry operations (e.g., inversion centers) are used to resolve disordered structures, while synchrotron radiation improves data quality for low-symmetry crystals .

Q. Advanced: How are radicals derived from this compound stabilized?

Answer:

Cyclic (alkyl)(amino)carbene (CAAC) insertion into this compound’s para-CF bond forms a stabilized radical ([3]·). Electron paramagnetic resonance (EPR) and X-ray crystallography show delocalization across the CAAC-pyridyl π-system. Electrochemical studies confirm a reversible redox cycle ([3]⁺ ↔ [3]· ↔ [3]⁻), enabling applications in redox-active materials .

Q. Basic: What analytical techniques confirm the purity of this compound derivatives?

Answer:

Multinuclear NMR (¹H, ¹³C, ¹⁹F) is primary for structural confirmation. For example, ¹⁹F NMR distinguishes ortho/meta/para fluorines (δ ≈ -83 to -139 ppm). Mass spectrometry (EI/ESI) validates molecular weight, while X-ray crystallography provides definitive proof of regiochemistry. Combustion analysis ensures stoichiometric C/F/N ratios .

Q. Advanced: How do solvent and base choice impact nucleophilic substitution efficiency?

Answer:

Polar aprotic solvents (e.g., DMF , CH₃CN ) enhance nucleophilicity by stabilizing transition states. Strong bases (e.g., K₂CO₃) deprotonate nucleophiles like malononitrile, increasing reactivity. However, excessive base can promote side reactions (e.g., elimination). Kinetic studies in DMF show pseudo-first-order behavior for para substitution, with rate constants dependent on base concentration .

准备方法

Historical Development of PFPy Synthesis

Early Defluorination Approaches

The first reported synthesis of PFPy dates to the 1960s, involving the defluorination of perfluoropiperidine —a compound derived from the electrochemical fluorination of pyridine with anhydrous hydrogen fluoride. When perfluoropiperidine was passed over iron or nickel catalysts at elevated temperatures (400–500°C), PFPy was isolated via chromatography. Iron yielded 26% PFPy, while nickel produced only 12% . These methods were limited by low efficiency and the complexity of isolating perfluoropiperidine, which hindered industrial adoption .

Transition to Chlorofluoropyridine Precursors

A paradigm shift occurred in 1964–1965 with the work of Chambers et al. and Banks et al. , who demonstrated that pentachloropyridine could serve as a precursor for PFPy. By reacting pentachloropyridine with anhydrous potassium fluoride (KF) in an autoclave at 400–550°C, they achieved PFPy yields of up to 83% . This method became the industrial standard due to its scalability and reliance on readily available starting materials. Key advantages included:

-

Regioselective fluorination : The reaction produced PFPy alongside chlorofluoropyridine byproducts (e.g., 3-chlorotetrafluoropyridine and 3,5-dichlorotrifluoropyridine), which could be separated via distillation .

-

Autogenous pressure : Reactions conducted under self-generated pressure (3–200 atm) minimized side reactions and improved efficiency .

The Chambers-Banks Method: Industrial-Scale Synthesis

Reaction Conditions and Optimization

The Chambers-Banks protocol involves heating pentachloropyridine with a stoichiometric excess of anhydrous KF. Critical parameters include:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 400–550°C | Higher temps favor full fluorination |

| KF Molar Ratio | 5:1 to 10:1 | Excess KF drives completion |

| Reaction Time | 12–24 hours | Prolonged heating reduces byproducts |

Under these conditions, the reaction proceeds via nucleophilic aromatic substitution (SNAr), where fluoride ions displace chloride atoms sequentially . Example 3 of the patent US3303197A achieved a 75% yield using a 10-fold molar excess of KF at 500°C for 12 hours .

Byproduct Formation and Separation

The primary byproducts—3-chlorotetrafluoropyridine (18% yield) and 3,5-dichlorotrifluoropyridine (5% yield)—arise from incomplete fluorination . Distillation at controlled boiling points (PFPy: 83.5°C; 3-chlorotetrafluoropyridine: 120°C) enables efficient separation .

Solvent-Mediated Fluorination Strategies

Polar Solvent Systems

To mitigate the high temperatures required in the Chambers-Banks method, later studies explored polar solvents such as N-methyl-2-pyrrolidone (NMP) and dimethylformamide (DMF) . These solvents facilitate fluoride ion mobility, allowing reactions to proceed at 200°C . For instance, Example 5 of US3303197A reported a 40% yield of PFPy when pentachloropyridine and KF were stirred in NMP at 200°C for 20 hours . However, solvent-based methods face challenges:

-

Lower yields : Competing side reactions (e.g., solvent decomposition) reduce efficiency.

-

Post-reaction processing : Filtration and distillation are required to isolate PFPy from solvent residues .

Catalytic Enhancements

Bardin et al. (2004) investigated metal catalysts to improve fluorination efficiency. Using zinc or iron with co-catalysts like CuSO4, they achieved PFPy yields of 38–43% at 80–500°C (Table 1) .

| Entry | Catalyst System | Conditions | PFPy Yield (%) |

|---|---|---|---|

| 1 | Fe | 500°C, solvent-free | 40–43 |

| 2 | Zn/CuSO4 | Sulfolane, 80°C | 38 |

| 3 | Zn/NiCl2·6H2O + bpy | DMA, 80°C | 34 |

While these methods lower energy requirements, industrial adoption remains limited due to moderate yields and catalyst costs .

Alternative Synthetic Routes

Cobalt(III)-Mediated Fluorination

In 1982, Plevey et al. developed a method using cesium tetrafluorocobaltatetrate(III) (CsCoF4) to fluorinate pyridine. This approach yielded 40% PFPy at 150°C but faced scalability issues above 5 g due to cobalt reagent instability .

Dehalogenation of Polyhalogenated Pyridines

Bardin’s team demonstrated that C5Cl4F5N could be dehalogenated with zinc or iron, yielding 18–43% PFPy depending on the solvent (Table 1) . This route avoids pentachloropyridine but requires multi-step synthesis of the starting material.

Critical Analysis of Methodologies

Yield vs. Practicality

The Chambers-Banks method remains the most practical for large-scale production, despite its energy intensity. Solvent-mediated and catalytic methods offer milder conditions but suffer from lower yields and complex purification.

属性

IUPAC Name |

2,3,4,5,6-pentafluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5F5N/c6-1-2(7)4(9)11-5(10)3(1)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTGOWLIKIQLYRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5F5N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70220258 | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

700-16-3 | |

| Record name | Pentafluoropyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=700-16-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pentafluoropyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000700163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70220258 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.765 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。